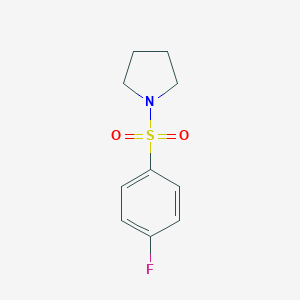

1-((4-Fluorophenyl)sulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFZDHIRHPQTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355317 | |

| Record name | 1-(4-Fluorobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203344 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

157187-14-9 | |

| Record name | 1-(4-Fluorobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorobenzenesulfonyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-((4-Fluorophenyl)sulfonyl)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

1-((4-Fluorophenyl)sulfonyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring N-substituted with a 4-fluorophenylsulfonyl group. Its Chemical Abstracts Service (CAS) registry number is 157187-14-9 .[1][2] This molecule has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development, due to the prevalence of the pyrrolidine and sulfonamide moieties in a wide array of biologically active compounds.[3] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a "privileged scaffold" in drug discovery, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[3] The sulfonamide group, on the other hand, is a key functional group in numerous approved drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to mimic other functional groups. The presence of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic stability.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a versatile building block for the development of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. While experimentally determined data for some properties are limited, predicted values from reliable sources are included to provide a comprehensive profile.

| Property | Value | Source |

| CAS Number | 157187-14-9 | [1][2] |

| Molecular Formula | C₁₀H₁₂FNO₂S | [2] |

| Molecular Weight | 229.27 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a solid | |

| Boiling Point | 336.8 ± 44.0 °C (Predicted) | [4][5] |

| Density | 1.338 g/cm³ (Predicted) | [4][5] |

| Solubility | No quantitative data available. Expected to be soluble in a range of organic solvents. | |

| XLogP3 | 2.1 | [4] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between pyrrolidine and 4-fluorobenzenesulfonyl chloride. This is a standard method for the formation of sulfonamides.[7]

General Synthesis Pathway

The reaction involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. A base, such as triethylamine or pyridine, is commonly used to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

The following is an exemplary protocol based on the synthesis of structurally similar compounds.[7] Researchers should optimize conditions for their specific needs.

-

Reaction Setup: To a solution of pyrrolidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like triethylamine (1.1-1.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.05 eq) in the same solvent and add it dropwise to the cooled pyrrolidine solution over a period of 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyrrolidine and triethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Reactivity

The reactivity of this compound is primarily dictated by its constituent functional groups:

-

Sulfonamide Moiety: The sulfonamide nitrogen is generally not nucleophilic due to the electron-withdrawing effect of the sulfonyl group. However, it can be deprotonated with a strong base to form an anion, which can then participate in further reactions. The S-N bond is generally stable but can be cleaved under harsh reductive or hydrolytic conditions.

-

Aromatic Ring: The 4-fluorophenyl group can undergo electrophilic aromatic substitution, with the sulfonyl group being a meta-director and deactivating. The fluorine atom can also be a site for nucleophilic aromatic substitution under specific conditions.

-

Pyrrolidine Ring: The C-H bonds on the pyrrolidine ring can be functionalized, for instance, through radical reactions or metallation-based approaches, although this often requires specific directing groups.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs.[8] Its non-planar, three-dimensional structure allows for better exploration of the binding pockets of biological targets compared to flat aromatic systems.[3] this compound serves as a valuable building block for introducing this desirable scaffold, along with a sulfonamide linker and a fluorinated aromatic ring, into more complex molecules.

A closely related compound, this compound-3-carboxylic acid, is highlighted as a key intermediate in the synthesis of potential therapeutic agents targeting neurological and inflammatory disorders. This suggests that the core structure of this compound is of significant interest for the development of enzyme inhibitors and receptor modulators.

The general structure of aryl sulfonylpyrrolidines is being explored for various therapeutic targets. For instance, derivatives have been investigated as inhibitors of bacterial biofilm formation.[7]

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions by trained personnel.

Hazard Identification:

Based on available safety data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the desirable properties imparted by the pyrrolidine, sulfonamide, and fluorophenyl moieties, makes it an attractive starting material for the construction of more complex molecules with potential therapeutic applications. While further research is needed to fully elucidate its biological activity profile and that of its derivatives, the existing literature strongly supports its utility for researchers and scientists engaged in drug discovery and development, particularly in the areas of neurological, inflammatory, and infectious diseases.

References

-

SAFETY DATA SHEET. Acros PharmaTech Limited. [Link]

-

This compound-3-carboxylic acid. MySkinRecipes. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. National Center for Biotechnology Information. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

CID 135045013 | C10H12FNO2S. PubChem. [Link]

-

Pyrrolidine. PubChem. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information. [Link]

-

Representative bioactive molecules bearing trifluoromethyl pyrrolidine... ResearchGate. [Link]

-

Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. PubMed. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Center for Biotechnology Information. [Link]

-

Pyrrolidine-based marketed drugs. ResearchGate. [Link]

Sources

- 1. 1-[(4-Fluorophenyl)sulphonyl]pyrrolidine | CymitQuimica [cymitquimica.com]

- 2. 157187-14-9|this compound|BLD Pharm [bldpharm.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 157187-14-9 CAS MSDS (1-Fluoro-4-(pyrrolidinosulfonyl)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CID 135045013 | C10H12FNO2S | CID 135045013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-3-carboxylic acid [myskinrecipes.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-((4-Fluorophenyl)sulfonyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-((4-Fluorophenyl)sulfonyl)pyrrolidine, a key heterocyclic building block in contemporary drug discovery and development. Recognizing the limited availability of public experimental data for this specific molecule, this guide synthesizes known information with a detailed analysis of its close structural analog, 1-(phenylsulfonyl)pyrrolidine. The following sections detail the compound's structural and physicochemical characteristics, present standardized protocols for their experimental determination, and discuss the implications of these properties for medicinal chemistry applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the (Phenylsulfonyl)pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2] When coupled with a phenylsulfonyl group, the resulting N-arylsulfonylpyrrolidine motif serves as a versatile template for the development of potent antagonists for various G-protein coupled receptors (GPCRs).[3] This structural framework provides key hydrophobic and hydrogen bond acceptor features that are critical for molecular recognition and binding affinity, making it a valuable starting point in hit-to-lead optimization campaigns, particularly for central nervous system (CNS) targets.[3]

The introduction of a fluorine atom onto the phenyl ring, as in this compound, is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic properties.[2] Understanding the fundamental physicochemical properties of this fluorinated analog is therefore paramount for its effective application in the synthesis of novel drug candidates.

Molecular and Physicochemical Profile

A summary of the key physicochemical properties of this compound and its non-fluorinated analog are presented in Table 1. It is important to note that while some experimental data is available for the non-fluorinated analog, several properties for the target compound are predicted values.

Table 1: Physicochemical Properties of this compound and 1-(Phenylsulfonyl)pyrrolidine

| Property | This compound | 1-(Phenylsulfonyl)pyrrolidine | Data Source |

| CAS Number | 157187-14-9 | 5033-22-7 | [4][5] |

| Molecular Formula | C₁₀H₁₂FNO₂S | C₁₀H₁₃NO₂S | [6][7] |

| Molecular Weight | 229.27 g/mol | 211.28 g/mol | [5][8] |

| Melting Point | Not available | 46-47 °C | [5] |

| Boiling Point | 336.8 ± 44.0 °C (Predicted) | 341.4 ± 25.0 °C (Predicted) | [5][9] |

| Density | 1.338 g/cm³ (Predicted) | 1.3 ± 0.1 g/cm³ (Predicted) | [5][9] |

| logP (XLogP3) | 2.10 (Predicted) | 1.79 (Predicted) | [5][6] |

| pKa | Not available (weakly basic) | Not available (weakly basic) | - |

| Polar Surface Area (PSA) | 45.8 Ų | 45.76 Ų | [5][6] |

Melting Point and Boiling Point

Solubility

Specific solubility data for this compound in various solvents is not widely reported. Generally, sulfonamides exhibit a range of solubilities depending on the nature of their substituents and the solvent.[10] The presence of the polar sulfonyl group can impart some solubility in polar organic solvents, while the aromatic and pyrrolidine rings contribute to solubility in less polar environments. The principle of "like dissolves like" is a useful guide for estimating solubility.

Lipophilicity (logP)

The partition coefficient (logP) is a crucial parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The predicted XLogP3 value for this compound is 2.10, suggesting a moderate level of lipophilicity.[6] This is slightly higher than the predicted value of 1.79 for the non-fluorinated analog, which is consistent with the general trend of fluorine substitution increasing lipophilicity.[5]

Acidity/Basicity (pKa)

The nitrogen atom in the pyrrolidine ring of this compound is directly attached to a strongly electron-withdrawing sulfonyl group. This delocalization of the nitrogen lone pair into the sulfonyl group significantly reduces its basicity. Therefore, the compound is considered to be very weakly basic, and protonation of the nitrogen would only occur under strongly acidic conditions. The pKa of the conjugate acid is expected to be very low. Sulfonamides themselves are generally weak acids, with pKa values typically in the range of 5 to 12, but this refers to the acidity of the N-H proton in primary or secondary sulfonamides.[11][12] In this tertiary sulfonamide, there is no acidic proton on the nitrogen.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity and reproducibility, the determination of physicochemical properties should follow standardized experimental protocols. The following sections outline methodologies for key properties.

Melting Point Determination

The melting point can be accurately determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water (or a specific buffer) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature and pH.

Caption: Shake-Flask Method for Solubility Determination.

Lipophilicity (logP) Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP values.

Methodology:

-

System Setup: An RP-HPLC system with a C18 column is equilibrated with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Standard Calibration: A series of reference compounds with known logP values are injected, and their retention times (t_R) are recorded. The capacity factor (k) is calculated for each standard.

-

Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known logP values of the standards.

-

Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured to calculate its log k.

-

logP Calculation: The logP of the test compound is determined by interpolating its log k value on the calibration curve.

Caption: Workflow for logP Determination by RP-HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit two distinct regions. The aromatic region will show signals for the protons on the 4-fluorophenyl ring. Due to the fluorine substitution, these protons will appear as two doublets of doublets (or complex multiplets) integrating to 2H each. The aliphatic region will contain two multiplets corresponding to the pyrrolidine ring protons. The protons alpha to the nitrogen (adjacent to the sulfonyl group) will be deshielded and appear further downfield (around 3.3-3.5 ppm) compared to the beta protons (around 1.8-2.0 ppm).

¹³C NMR: The carbon NMR spectrum will show characteristic signals for both the aromatic and aliphatic carbons. The 4-fluorophenyl ring will display four signals, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbons of the pyrrolidine ring will appear in the aliphatic region, with the alpha carbons being deshielded relative to the beta carbons.

For 1-(phenylsulfonyl)pyrrolidine (in CDCl₃): [3]

-

¹H NMR (ppm): 7.94-7.76 (m, 2H, ortho-ArH), 7.55 (m, 3H, meta, para-ArH), 3.25 (t, 4H, α-CH₂), 1.87-1.68 (m, 4H, β-CH₂)

-

¹³C NMR (ppm): 137.0 (ipso-ArC), 132.5 (para-ArC), 129.0 (meta-ArC), 127.5 (ortho-ArC), 49.5 (α-CH₂), 25.5 (β-CH₂)

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl group.

-

Expected Absorptions:

-

~1350-1320 cm⁻¹ and ~1160-1140 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.

-

~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250-1000 cm⁻¹: C-N stretching and C-F stretching vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 229.06 for the exact mass) should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI).

-

Key Fragments: Common fragmentation pathways would involve the loss of the pyrrolidine ring, the fluorophenyl group, or SO₂.

-

Synthesis

This compound can be synthesized via a standard nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and pyrrolidine.[13]

General Procedure:

-

Pyrrolidine is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath.

-

A base, such as triethylamine or pyridine, is added to act as a scavenger for the HCl byproduct.

-

A solution of 4-fluorobenzenesulfonyl chloride in the same solvent is added dropwise to the stirred pyrrolidine solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Caption: General Synthesis of this compound.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a synthetically accessible scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its key physicochemical properties, drawing upon both predicted data and experimental findings from its close structural analog. The outlined experimental protocols provide a framework for the robust and reproducible characterization of this and similar compounds. A thorough understanding of these fundamental properties is essential for any researcher aiming to leverage the full potential of the (phenylsulfonyl)pyrrolidine motif in drug discovery.

References

-

Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(28), 6893–6903. [Link]

-

Bureš, F., & Tichý, M. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM, 699(1-3), 253–263. [Link]

-

Borges, C. R., & de Oliveira, M. A. L. (2018). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 29(10), 2194–2202. [Link]

-

Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(28), 6893–6903. [Link]

-

PubChem. (n.d.). 1-(Phenylsulfonyl)pyrrolidine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). The pKa values of the sulfonamides studied. Retrieved from [Link]

- Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization, and biological evaluation of some new N-arylsulfonyl-4-hydroxypiperidine derivatives. European Journal of Medicinal Chemistry, 45(5), 1891–1898. (Note: This is a representative synthesis, not for the exact compound.)

-

Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]

-

SpectraBase. (n.d.). Pyrrolidine, 1-methyl-2-phenyl-3-(phenylsulfonyl)-. Retrieved from [Link]

-

ChemSynthesis. (2025). 1-(phenylsulfonyl)-2-pyrrolidinone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Benzenesulfonyl)pyrrolidine-2-carboxylate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). Pyrrolidine, 1-[1-(phenylmethyl)-2-[(phenylmethyl)sulfonyl]ethenyl]-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 1-pyrroline solution in DMSO-d6 (10000 ppm). Retrieved from [Link]

-

Bruno, O., Brullo, C., & Schenone, S. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3468–3478. [Link]

-

Martin, Y. C. (1992). The extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 81(8), 803–806. [Link]

-

Al-Ostath, A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]

-

NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 27(19), 6296. [Link]

-

Petrikaite, V., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2351657. [Link]

-

PubChem. (n.d.). 1-Phenylpyrrolidine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). Pyrrolidine, 1-nitroso-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 157187-14-9|this compound|BLD Pharm [bldpharm.com]

- 5. 1-(Phenylsulfonyl)pyrrolidine | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 6. CID 135045013 | C10H12FNO2S | CID 135045013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(Phenylsulfonyl)pyrrolidine | C10H13NO2S | CID 246138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-[(4-Fluorophenyl)sulphonyl]pyrrolidine | CymitQuimica [cymitquimica.com]

- 9. 157187-14-9 CAS MSDS (1-Fluoro-4-(pyrrolidinosulfonyl)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0259997) [np-mrd.org]

- 11. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. labsolu.ca [labsolu.ca]

1-((4-Fluorophenyl)sulfonyl)pyrrolidine structure and IUPAC name

An In-Depth Technical Guide to 1-((4-Fluorophenyl)sulfonyl)pyrrolidine: Structure, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular scaffolds is paramount to the development of novel therapeutic agents. Among the vast array of heterocyclic structures, the pyrrolidine ring stands out as a "privileged scaffold," a core structural motif frequently found in biologically active compounds.[1][2][3] This guide focuses on a specific and highly valuable derivative: This compound . This compound synergistically combines three key structural elements: the saturated, five-membered pyrrolidine ring, a robust sulfonamide linker, and a fluorinated aromatic system.

The presence of the pyrrolidine ring imparts a three-dimensional character to the molecule, which is increasingly sought after in drug design to enhance specificity and improve physicochemical properties.[1] The aryl sulfonamide group is a cornerstone pharmacophore, valued for its chemical stability and its ability to act as a hydrogen bond acceptor. Furthermore, the incorporation of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its structural and physicochemical properties, detail a robust synthetic protocol, and explore its significance as a versatile building block for the synthesis of advanced, biologically active molecules.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is the foundation of its application in research and development.

IUPAC Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is crucial for scientific communication and regulatory purposes.

Structural Elucidation

The structure of this compound consists of a central pyrrolidine ring, a saturated five-membered heterocycle.[7] The nitrogen atom of this ring is covalently bonded to the sulfur atom of a sulfonyl group (-SO₂-). This sulfonyl group, in turn, is attached to a phenyl ring that is substituted with a fluorine atom at the para (4-) position. This arrangement forms a tertiary sulfonamide.

The key functional groups—the aliphatic cyclic amine, the aromatic ring, and the sulfonamide linker—each contribute distinct properties. The sulfonyl group is strongly electron-withdrawing and acts as a hydrogen bond acceptor. The pyrrolidine ring provides a non-planar, sp³-rich scaffold, while the 4-fluorophenyl group enhances lipophilicity and can participate in various non-covalent interactions, with the fluorine atom often used to block metabolic oxidation at that position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The physicochemical properties of a compound are critical predictors of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) and its suitability as a drug candidate. The table below summarizes key computed properties.

| Property Name | Property Value | Significance in Drug Discovery |

| Molecular Weight | 229.27 g/mol [5] | Influences diffusion and absorption; generally <500 Da is preferred (Lipinski's Rule). |

| XLogP3-AA | 1.7[4] | A measure of lipophilicity; affects solubility, permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | 45.8 Ų[4] | Predicts membrane permeability and oral bioavailability; <140 Ų is often targeted. |

| Hydrogen Bond Donor Count | 0[4] | Affects solubility and binding; this molecule cannot donate H-bonds. |

| Hydrogen Bond Acceptor Count | 4[4] | The two sulfonyl oxygens, the nitrogen, and fluorine can accept H-bonds, influencing solubility and target interaction. |

| Rotatable Bond Count | 2[4] | Indicates molecular flexibility; fewer rotatable bonds (<10) are associated with better oral bioavailability. |

Part 2: Synthesis and Characterization

The accessibility of a compound through efficient and scalable chemical synthesis is a prerequisite for its use in research and development.

Retrosynthetic Analysis

The most direct and industrially viable approach to synthesizing this compound is through the formation of the sulfonamide bond. A retrosynthetic disconnection of the nitrogen-sulfur (N-S) bond logically points to two readily available starting materials: pyrrolidine and 4-fluorophenylsulfonyl chloride. This is a classic and highly reliable transformation in organic synthesis.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis via Sulfonylation

This protocol describes a standard laboratory procedure for the synthesis of the title compound. It is a self-validating system as the progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by standard analytical methods.

Objective: To synthesize this compound from pyrrolidine and 4-fluorophenylsulfonyl chloride.

Materials:

-

Pyrrolidine (1.0 eq)

-

4-Fluorophenylsulfonyl chloride (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Base Addition: Add triethylamine (1.5 eq) to the cooled solution. Causality: A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the product.

-

Sulfonyl Chloride Addition: Dissolve 4-fluorophenylsulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring pyrrolidine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours or until TLC analysis indicates the complete consumption of the starting materials.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water and then brine. Causality: Washing removes residual base, salts, and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Part 3: Relevance and Applications in Drug Discovery

The title compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate and a foundational scaffold for building more complex drug candidates.

A Versatile Scaffold for Medicinal Chemistry

The combination of the pyrrolidine ring and the aryl sulfonamide moiety creates a versatile platform for library synthesis and lead optimization. The pyrrolidine ring can be further functionalized at its 2, 3, or 4-positions to explore the surrounding chemical space of a target's binding pocket. This is a common strategy in the development of enzyme inhibitors and receptor modulators.[8] The non-planar structure of the pyrrolidine ring allows for a better three-dimensional exploration of pharmacophore space compared to flat aromatic rings.[1]

Therapeutic Potential of Derivatives

Derivatives built upon the 1-(arylsulfonyl)pyrrolidine core have shown promise in a multitude of therapeutic areas. The pyrrolidine scaffold is integral to numerous FDA-approved drugs and is explored for antibacterial, antiviral, anti-inflammatory, and antitumor activities.[2][3][9] Specifically, pyrrolidine sulfonamides have been investigated as:

-

Enzyme Inhibitors: As seen in the development of inhibitors for carbonic anhydrase and acetylcholinesterase.[2]

-

Ion Channel Modulators: A fluorinated proline sulfonamide series, structurally related to the title compound, was developed to identify potent antagonists for the TRPA1 ion channel, a target for pain and inflammation.[10]

-

Neurological Agents: The core structure is valuable in creating molecules that target neurological disorders.[8]

Caption: Application workflow from core scaffold to potential therapeutic areas.

Conclusion

This compound is a molecule of significant interest to the scientific and pharmaceutical research communities. Its structure is an elegant convergence of features known to impart favorable biological and physicochemical properties: a 3D-rich heterocyclic core, a stable and interactive sulfonamide linker, and a metabolically-blocked aromatic ring. While its primary role is that of a synthetic intermediate, its straightforward synthesis and the proven track record of its structural motifs make it an exceptionally valuable building block for the discovery of next-generation therapeutics targeting a wide range of human diseases.

References

-

Title: CID 135045013 | C10H12FNO2S - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: this compound-3-carboxylic acid - MySkinRecipes Source: MySkinRecipes URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

-

Title: 1-(((4-HYDRAZINYLPHENYL)METHYL)SULFONYL)PYRROLIDINE HYDROCHLORIDE - precisionFDA Source: precisionFDA URL: [Link]

-

Title: Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Pyrrolidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pyrrolidine synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI Source: MDPI URL: [Link]

-

Title: Synthesis of 4-(trifluoromethyl)pyrrolidines Containing Sulfonyl, Iminosulfonyl, Sulfamide, or Phosphonyl Substituent | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Pyrrolidine (Compound) - Exposome-Explorer - IARC Source: Exposome-Explorer URL: [Link]

-

Title: Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC - PubMed Central Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Discovery of a Potent (4 R,5 S)-4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential Ankyrin 1 Antagonist and Its Methylene Phosphate Prodrug Guided by Molecular Modeling - PubMed Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: FDA-approved pyrrolidine-containing drugs in 2022. - ResearchGate Source: ResearchGate URL: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CID 135045013 | C10H12FNO2S | CID 135045013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-[(4-Fluorophenyl)sulphonyl]pyrrolidine | CymitQuimica [cymitquimica.com]

- 6. 157187-14-9|this compound|BLD Pharm [bldpharm.com]

- 7. Exposome-Explorer - Pyrrolidine (Compound) [exposome-explorer.iarc.fr]

- 8. This compound-3-carboxylic acid [myskinrecipes.com]

- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Potent (4 R,5 S)-4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential Ankyrin 1 Antagonist and Its Methylene Phosphate Prodrug Guided by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Fluorophenyl Group: A Cornerstone Moiety in Modern Medicinal Chemistry

<

An In-depth Technical Guide for Drug Discovery & Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry, and no functional group exemplifies this more than the 4-fluorophenyl moiety. Its seemingly simple substitution of a hydrogen atom with fluorine on a phenyl ring belies a profound and multifaceted impact on a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the 4-fluorophenyl group's role, delving into its effects on physicochemical properties, metabolic stability, and target engagement. Through an analysis of its underlying mechanisms, detailed experimental protocols, and illustrative case studies of blockbuster drugs, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to harness the full potential of this versatile chemical entity.

Introduction: The Strategic Value of Fluorine

Fluorine's unique atomic properties—its small size (van der Waals radius of 1.47 Å, similar to hydrogen) and extreme electronegativity (3.98 on the Pauling scale)—allow it to exert powerful electronic effects without introducing significant steric bulk.[1] When incorporated as a 4-fluorophenyl group, it acts as a powerful tool to modulate a range of properties critical for a successful drug candidate, including metabolic stability, membrane permeability, binding affinity, and pKa.[2][3] This strategic placement can transform a lead compound with poor drug-like properties into a viable clinical candidate.

Modulation of Physicochemical Properties

The introduction of a 4-fluorophenyl group systematically alters a molecule's electronic and physical characteristics. Understanding these shifts is fundamental to rational drug design.

Lipophilicity and Permeability

Lipophilicity, often measured as the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.[4] The C-F bond is more lipophilic than a C-H bond, meaning the introduction of a 4-fluorophenyl group generally increases a molecule's overall lipophilicity.[5] This enhancement can improve absorption and membrane permeation, facilitating the drug's journey to its target.[1][2] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[4]

Table 1: Comparison of Physicochemical Properties

| Property | Phenyl Group | 4-Fluorophenyl Group | Rationale for Change |

| LogP (Calculated) | ~2.13 (Benzene) | ~2.27 (Fluorobenzene) | Increased lipophilicity of the C-F bond compared to the C-H bond.[5] |

| Hammett Constant (σp) | 0.00 | +0.06 | The high electronegativity of fluorine withdraws electron density from the ring through induction.[6] |

| pKa (of aniline vs. 4-fluoroaniline) | 4.6 | 4.65 | The inductive electron withdrawal by fluorine slightly decreases the basicity of the amino group.[7] |

Electronic Effects and pKa Modification

Fluorine's potent inductive electron-withdrawing effect alters the electron density of the entire phenyl ring. This is quantitatively described by its positive Hammett constant (σp = +0.06), which can influence the acidity or basicity (pKa) of nearby functional groups.[6][7] For instance, attaching a 4-fluorophenyl group to a basic nitrogen can decrease its pKa, which can be advantageous for reducing unwanted interactions or improving oral absorption by modulating the charge state of the molecule in the gastrointestinal tract.

Enhancing Metabolic Stability: The Metabolic Shield

One of the most celebrated roles of the 4-fluorophenyl group is its ability to block metabolic oxidation.[1] The para-position of a phenyl ring is often a prime target for hydroxylation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism and clearance.

Blocking Para-Hydroxylation

The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy >109 kcal/mol) and resistant to oxidative cleavage by CYP enzymes.[3][7] By placing a fluorine atom at the metabolically vulnerable para-position, medicinal chemists can effectively "shield" the molecule from this common metabolic attack.[5] This steric blockade increases the drug's metabolic stability, leading to a longer half-life, sustained therapeutic effect, and potentially lower required doses.[1][2]

Caption: Mechanism of metabolic blocking by the 4-fluorophenyl group.

Caveats: The Potential for Defluorination

While highly stable, the C-F bond is not entirely inert. In some cases, oxidative metabolism can still occur, leading to defluorination.[3][7] This process can generate phenol-like metabolites and release fluoride ions.[8] The potential for defluorination is a critical consideration, as it can sometimes lead to the formation of reactive metabolites.[7] For instance, studies on 4-fluoroaniline have shown that a minor metabolic pathway involves para-hydroxylation with defluorination.[8]

Role in Drug-Receptor Interactions

Beyond its pharmacokinetic benefits, the 4-fluorophenyl group can directly influence how a drug binds to its biological target, serving as a valuable bioisostere for a hydrogen atom or a hydroxyl group.[1][9]

Favorable Binding Interactions

The electronegative fluorine atom can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds.[6] These additional interactions can significantly enhance binding affinity and, consequently, the drug's potency.[2]

Bioisosterism and Conformational Control

With a van der Waals radius only slightly larger than hydrogen, fluorine can replace a hydrogen atom without causing significant steric clashes, allowing for fine-tuning of electronic properties while maintaining the overall molecular shape.[1] This makes the 4-fluorophenyl group an excellent bioisostere for a simple phenyl ring, offering improved properties while preserving the essential scaffold for target recognition.[9]

Case Studies: The 4-Fluorophenyl Group in Action

The success of the 4-fluorophenyl moiety is evident in numerous blockbuster drugs across various therapeutic areas.

Atorvastatin (Lipitor)

Atorvastatin, a synthetic statin used to lower cholesterol, features a prominent 4-fluorophenyl group.[10] This group is a structural requirement for the biological activity of many synthetic statins.[5][11] It contributes to the molecule's lipophilicity, which is crucial for its interaction with the HMG-CoA reductase enzyme.[7][12] The fluorophenyl group occupies a hydrophobic pocket in the enzyme's active site, contributing to the tight binding and potent inhibition that defines atorvastatin's efficacy.[11][13]

Ezetimibe (Zetia)

Ezetimibe, a cholesterol absorption inhibitor, incorporates two 4-fluorophenyl groups.[5] These groups serve a dual purpose: they block sites that would otherwise be susceptible to metabolic oxidation (aromatic hydroxylation) and their presence significantly enhances the drug's activity.[5][14] The fluorination strategy in ezetimibe's design led to a derivative with vastly improved pharmacokinetic properties and a substantial increase in potency compared to its non-fluorinated parent compound.[5]

Celecoxib (Celebrex)

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[15][16] While the core of its selectivity for COX-2 lies in the sulfonamide group fitting into a specific side pocket of the enzyme, the overall molecular architecture, which includes a p-tolyl group and a 4-sulfamoylphenyl group, is critical.[17][18] Although Celecoxib itself contains a trifluoromethyl group rather than a 4-fluorophenyl group, its development highlights the broader strategy of using fluorinated phenyl rings in NSAID design. A fluorinated analog, 4'-fluorocelecoxib, has demonstrated a 4-fold increase in metabolic stability in research settings, underscoring the potential benefits of this substitution.[8][15]

Experimental Protocols for Validation

Assessing the impact of incorporating a 4-fluorophenyl group requires rigorous experimental validation. The following are standard, self-validating protocols used in drug discovery.

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is a cornerstone for evaluating a compound's susceptibility to Phase I metabolism by CYP450 enzymes.

Objective: To determine the rate of disappearance of a test compound (e.g., a 4-fluorophenyl-containing molecule vs. its non-fluorinated analog) when incubated with liver microsomes.

Methodology:

-

Preparation: Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice. Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

Incubation: Pre-warm the microsomal suspension and buffer to 37°C. Add the test compound (typically at a final concentration of 1 µM) to the mixture.

-

Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound relative to the internal standard.

-

Data Interpretation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line provides the elimination rate constant, from which the in vitro half-life (t½) can be calculated. A longer half-life indicates greater metabolic stability.[8][19]

Caption: Workflow for the in vitro liver microsomal stability assay.

Synthetic Methodologies

The widespread use of the 4-fluorophenyl group is supported by robust and versatile synthetic methods for its introduction.

Suzuki Coupling

A common and powerful method for forming the C-C bond between an aryl halide/triflate and a boronic acid.

-

Reaction: Aryl-X + (4-F-Ph)-B(OH)₂ --[Pd catalyst, Base]--> Aryl-(4-F-Ph)

-

Utility: This is highly efficient for introducing the 4-fluorophenyl group onto a wide range of molecular scaffolds. 4-Fluorophenylboronic acid is a commercially available and widely used reagent.

Hantzsch Thiazole Synthesis

This classical method is used to construct thiazole rings, which are common in medicinal chemistry.

-

Reaction: A thiosemicarbazone is condensed with a 2-bromo-4-fluoroacetophenone under reflux in ethanol.[20]

-

Application: This allows for the direct incorporation of the 4-fluorophenyl moiety as part of a heterocyclic ring system, as demonstrated in the synthesis of various biologically active thiazole derivatives.[20][21]

Conclusion and Future Perspectives

The 4-fluorophenyl group is far more than a simple structural component; it is a strategic tool for optimizing drug properties. Its ability to enhance metabolic stability, modulate physicochemical characteristics, and participate in favorable binding interactions has cemented its role as an indispensable moiety in the medicinal chemist's toolbox.[2] While its application is well-established, the continued evolution of synthetic methodologies and a deeper understanding of its subtle electronic and conformational effects will ensure that the 4-fluorophenyl group remains at the forefront of rational drug design for years to come. The transition from trial-and-error to rational, structure-guided incorporation of fluorine continues to drive the development of safer and more effective therapies.[1]

References

- Purser, S., Moore, P.R., Swallow, S. and Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), pp.320–330.

- Hagmann, W.K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), pp.4359–4369.

- Salim, M.M., Taha, M.O., Al-Qaisi, Z.A., Al-Qirim, T. and Shattat, G.F. (2023).

- Wang, F., Li, Y., He, Y., Wu, Z. and Wang, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), pp.981–984.

- Coe, S. and Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs.

- BenchChem (2025).

- Cao, J., Liao, H., Cheng, J., Katritch, V., Chien, E.Y.T., Lee, H., Wu, D., Chun, L.E., Kim, H.-R., Lee, J., Kim, S.-H., Lee, J., Moss, J.A., Kulkarni, S.S., Zhong, S., Zjawiony, J.K., Jacobson, K.A., Stevens, R.C. and Izenwasser, S. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), pp.1293–1314.

- Cao, J., Liao, H., Cheng, J., Katritch, V., Chien, E.Y.T., Lee, H., Wu, D., Chun, L.E., Kim, H.-R., Lee, J., Kim, S.-H., Lee, J., Moss, J.A., Kulkarni, S.S., Zhong, S., Zjawiony, J.K., Jacobson, K.A., Stevens, R.C. and Izenwasser, S. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry.

- Cao, J., Liao, H., Cheng, J., Katritch, V., Chien, E.Y.T., Lee, H., Wu, D., Chun, L.E., Kim, H.-R., Lee, J., Kim, S.-H., Lee, J., Moss, J.A., Kulkarni, S.S., Zhong, S., Zjawiony, J.K., Jacobson, K.A., Stevens, R.C. and Izenwasser, S. (2021). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. RSC Medicinal Chemistry, 12(11), pp.1904–1916.

- Ilas, J. and Turel, I. (2020). Celecoxib. In: StatPearls. Treasure Island (FL)

- Cao, J., Liao, H., Cheng, J., Katritch, V., Chien, E.Y.T., Lee, H., Wu, D., Chun, L.E., Kim, H.-R., Lee, J., Kim, S.-H., Lee, J., Moss, J.A., Kulkarni, S.S., Zhong, S., Zjawiony, J.K., Jacobson, K.A., Stevens, R.C. and Izenwasser, S. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry.

- Khan, I., Ibrar, A., Abbas, N., Tahir, M.N., Ali, S., Uddin, G., Khan, I. and Saeed, A. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), pp.11299–11312.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2662, Celecoxib.

- Cao, J., Liao, H., Cheng, J., Katritch, V., Chien, E.Y.T., Lee, H., Wu, D., Chun, L.E., Kim, H.-R., Lee, J., Kim, S.-H., Lee, J., Moss, J.A., Kulkarni, S.S., Zhong, S., Zjawiony, J.K., Jacobson, K.A., Stevens, R.C. and Izenwasser, S. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 12(19), pp.3643–3654.

- Meanwell, N.A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), pp.2529–2591.

- Hunter, L. (2022). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.

- Gillis, E.P., Eastman, K.J., Hill, M.D., Donnelly, D.J. and Meanwell, N.A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), pp.8315–8359.

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Aceña, J.L., Soloshonok, V.A., Izawa, K. and Liu, H. (2016). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews, 116(2), pp.422–518.

- Meanwell, N.A. (2012). Application of Bioisosteres in Drug Design. SlideShare.

- Pop, C., Pop, C., Fizeșan, I., Vlase, L., Rusu, A., Cherfan, J., Babasan, A., Antonescu, I.A., Gheldiu, A.-M., Uifalean, A., Rusu, D., Popa, D.-S. and Pârvu, A.E. (2019). Role of Atorvastatin ((3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid) on Endothelial Function in Patients with Dyslipidemia. Clujul Medical, 92(4), pp.429–435.

- Taylor, B.A., Navare, A.T., Holton, L. and Thompson, P.D. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences, 21(22), p.8793.

- National Center for Biotechnology Information (2024).

- Taylor, B.A., Navare, A.T., Holton, L. and Thompson, P.D. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins.

- Rosenblum, S.B., Huynh, T., Afonso, A., Davis, H.R., Yumibe, N., Clader, J.W., Burnett, D.A., S.-J., S., Smith, S.R. and MacConnell, J.G. (1998). Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption. Journal of Medicinal Chemistry, 41(6), pp.973–980.

- Sadeghi, M., Dehnavi, S., Shahbaz, S.K., Koushki, K. and Sahebkar, A. (2021). Statins and adhesion molecules: a review of a novel pleiotropic property of statins. Immunologic Research, 69(3), pp.246–256.

- Naidu, V.G.M. and Sharma, G.V.R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.

- Naidu, V.G.M. and Sharma, G.V.R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.

- Singh, S.K., Kumar, Y., Singh, S., Sharma, P., Singh, P., Kumar, V., Kumar, D. and Singh, R. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(6), p.872.

- Wikipedia. (2024). Celecoxib.

- Fiveable (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Hurlbutt, B. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(2).

- Synapse (2024).

- National Center for Biotechnology Information (2024).

- Sabt, A., Korycka-Machala, M., Kassem, A.F., Son, N.T., Ha, N.X., Brzostek, A., Thabit, M.G., Kawka, M., Dziadek, B., Elshamy, A.I., Atwa, A.M. and Dziadek, J. (2023). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-based thiazole scaffolds: Design, synthesis, biological evaluation, and molecular docking studies. Drug Design, Development and Therapy, Volume 17, pp.3411–3430.

- Taylor, B.A., Navare, A.T., Holton, L. and Thompson, P.D. (2020). Figure 5 from: The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins.

- Hughes, T.B., Fahlberg, M., Jones, S.K., Wong, S., Smith, J., Johnson, K., Kosempa, B. and Amberg, W. (2021). Physicochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry, 48, p.116401.

- Li, Y., Su, M., Li, J., Wang, D., Liu, W., Wang, C. and Liu, Z. (2019). Discovery of atorvastatin as a tetramer stabilizer of nuclear receptor RXRα through structure-based virtual screening. European Journal of Medicinal Chemistry, 166, pp.364–374.

- Singh, R.P. and Singh, R.K. (2018). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 25(30), pp.3568–3583.

- Slideshare (2016). Physicochemical properties of drug.

- Mayo Clinic (2024). Celecoxib (Oral Route).

- Sharma, R. and Kumar, P. (2024). Synthetic Strategies to Access Fluorinated Azoles. The Journal of Organic Chemistry.

- Climent, E., Benaiges, E. and Pedro-Botet, J. (2021). Molecular targets of statins and their potential side effects. Journal of Cellular and Molecular Medicine, 25(8), pp.3731–3740.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Celecoxib - Wikipedia [en.wikipedia.org]

- 17. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. What is Celecoxib used for? [synapse.patsnap.com]

- 19. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Speculated Mechanism of Action of 1-((4-Fluorophenyl)sulfonyl)pyrrolidine

This guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound 1-((4-Fluorophenyl)sulfonyl)pyrrolidine. As direct research on this specific molecule is nascent, this document synthesizes information from analogous structures and foundational principles of medicinal chemistry to propose plausible biological targets and pathways. The content herein is intended to serve as a roadmap for researchers, scientists, and drug development professionals in initiating and guiding the investigation of this compound's therapeutic potential.

Introduction to this compound: A Molecule of Interest

This compound is a synthetic organic compound characterized by a central pyrrolidine ring, a saturated five-membered nitrogen heterocycle, to which a 4-fluorophenylsulfonyl group is attached[1][2]. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs, prized for its ability to introduce three-dimensional complexity and serve as a versatile building block[3][4][5]. The (4-fluorophenyl)sulfonyl moiety is also a common feature in pharmacologically active molecules, where the sulfonyl group can act as a hydrogen bond acceptor and enhance metabolic stability, while the fluorine atom can modulate physicochemical properties such as lipophilicity and binding affinity[6][7][8].

The combination of these two key structural motifs suggests that this compound may possess significant biological activity. This guide will delve into speculative mechanisms of action based on the known pharmacology of structurally related compounds.

Speculative Mechanisms of Action

Based on the structural components of this compound, several potential mechanisms of action can be hypothesized. These are presented below as starting points for further investigation.

Hypothesis 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Rationale: Pyrrolidine-based structures are well-established inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis. For instance, several gliptins, a class of anti-diabetic drugs, feature a pyrrolidine core. Furthermore, novel pyrrolidine sulfonamide derivatives have been synthesized and shown to exhibit inhibitory activity against the DPP-IV enzyme[9][10]. The nitrogen atom of the pyrrolidine ring can interact with the active site of DPP-IV, while the sulfonyl group can form additional interactions, potentially leading to potent and selective inhibition.

Proposed Signaling Pathway:

Caption: Proposed inhibition of DPP-IV by this compound.

Hypothesis 2: Modulation of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)

Rationale: Aryl sulfonamide derivatives have been identified as potent and selective inhibitors of AKR1C3, an enzyme implicated in the progression of certain cancers[11]. The sulfonamide moiety is critical for this inhibitory activity. Given that this compound contains a similar functional group, it is plausible that it could interact with the active site of AKR1C3, thereby interfering with its enzymatic function.

Proposed Signaling Pathway:

Caption: Speculated inhibition of AKR1C3 by this compound.

Hypothesis 3: Antagonism of the 5-HT7 Receptor

Rationale: Certain fluorophenylsulfonyl derivatives linked to a pyrrolidine ring have been evaluated as selective antagonists for the 5-HT7 receptor, which is involved in various neurological processes[12]. The fluorophenylsulfonyl group can engage in specific interactions within the receptor's binding pocket, while the pyrrolidine acts as a scaffold. This suggests that this compound could potentially modulate serotonergic neurotransmission by acting on this receptor.

Proposed Signaling Pathway:

Caption: Postulated antagonism of the 5-HT7 receptor.

Proposed Experimental Validation

To investigate the speculative mechanisms of action, a structured experimental approach is essential. The following protocols outline key experiments to test each hypothesis.

Experimental Workflow for Target Identification and Validation

Caption: A generalized experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

3.2.1. DPP-IV Inhibition Assay

-

Objective: To determine if this compound inhibits DPP-IV enzymatic activity.

-

Methodology:

-

Recombinant human DPP-IV enzyme is incubated with a fluorogenic substrate, Gly-Pro-AMC.

-

The test compound is added at various concentrations.

-

The reaction is monitored by measuring the fluorescence intensity over time, which corresponds to the cleavage of the substrate.

-

A known DPP-IV inhibitor (e.g., sitagliptin) is used as a positive control.

-

The IC50 value is calculated from the dose-response curve.

-

3.2.2. AKR1C3 Inhibition Assay

-

Objective: To assess the inhibitory effect of the compound on AKR1C3.

-

Methodology:

-

Recombinant human AKR1C3 is incubated with its substrate (e.g., prostaglandin D2) and the cofactor NADPH.

-

The test compound is added at a range of concentrations.

-

The reaction is monitored by measuring the decrease in NADPH absorbance at 340 nm.

-

A known AKR1C3 inhibitor is used as a positive control.

-

The IC50 value is determined from the resulting dose-response curve.

-

3.2.3. 5-HT7 Receptor Binding Assay

-

Objective: To evaluate the binding affinity of the compound for the 5-HT7 receptor.

-

Methodology:

-

Cell membranes expressing the human 5-HT7 receptor are incubated with a radiolabeled ligand (e.g., [3H]-5-CT).

-

The test compound is added at increasing concentrations to compete with the radioligand for binding.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured by scintillation counting.

-

The Ki value is calculated from the IC50 value of the competition curve.

-

3.2.4. Cell-Based Signaling Assays

-

Objective: To confirm the on-target effect of the compound in a cellular context.

-

Methodology (for 5-HT7 antagonism):

-

Cells expressing the 5-HT7 receptor are stimulated with a known agonist (e.g., 5-CT) in the presence or absence of the test compound.

-

Intracellular cyclic AMP (cAMP) levels are measured using a suitable assay kit (e.g., HTRF or ELISA).

-

A decrease in agonist-induced cAMP production in the presence of the test compound would indicate antagonistic activity.

-

Data Presentation

Should preliminary screening data become available, it can be organized as follows for clear interpretation.

| Hypothesized Target | Assay Type | Endpoint | Result (e.g., IC50/Ki) |

| DPP-IV | Enzyme Inhibition | IC50 | To be determined |

| AKR1C3 | Enzyme Inhibition | IC50 | To be determined |

| 5-HT7 Receptor | Radioligand Binding | Ki | To be determined |

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its structural features provide a strong basis for formulating testable hypotheses. The proposed avenues of investigation—targeting DPP-IV, AKR1C3, or the 5-HT7 receptor—offer a logical starting point for a comprehensive pharmacological evaluation. The experimental protocols outlined in this guide are designed to systematically probe these potential mechanisms, ultimately paving the way for a deeper understanding of this compound's biological activity and its potential as a therapeutic agent. This document serves as a foundational resource to catalyze further research and unlock the full potential of this compound in drug discovery and development.

References

-

Salve, P. S., & Jadhav, V. D. (2021). Synthesis of novel pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. Journal of the Indian Chemical Society, 98(9), 100123. [Link][9]

-

PubChem. (n.d.). 1-(4-Fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin. National Center for Biotechnology Information. Retrieved from [Link][13]

-

Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5824. [Link][6]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-213. [Link][7]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link][3]

-

Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link][11]

-

National Center for Biotechnology Information. (2012). 1-(2-{(2R)-1-[(2-[18F]Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine. In Molecular Imaging and Contrast Agent Database (MICAD). Bethesda (MD): National Center for Biotechnology Information (US). [Link][12]

-

Various Authors. (2025). Application of Sulfonyl in Drug Design. ResearchGate. [Link][8]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link][5]

-